Cytotoxicity Profile: Cemtirestat Demonstrates Remarkably Low Cytotoxicity Across Five Cell Lines in Contrast to Epalrestat
In a comprehensive toxicity assessment, cemtirestat was compared with the clinically used epalrestat across five cell lines (BV-2 microglia, VH10 fibroblasts, INS-1E pancreatic β-cells, HCT116 colon cancer, HIEEC endometrial epithelial) using five distinct viability assays (MTT, neutral red uptake, BrdU incorporation, WST-1, propidium iodide/flow cytometry). Cemtirestat showed remarkably low cytotoxicity in all tests, whereas epalrestat produced measurable cytotoxicity under identical conditions [1]. In a yeast spotting assay, cemtirestat at concentrations as high as 1000 µM did not significantly affect Saccharomyces cerevisiae growth rate [1]. In a 120-day repeated oral toxicity study in male Wistar rats at 6.4 mg/kg/day, no significant behavioral alterations or toxicological manifestations were observed [1].
| Evidence Dimension | In vitro cytotoxicity across multiple cell lines and viability assays |
|---|---|
| Target Compound Data | Non-cytotoxic across all five cell lines in MTT, NRU, BrdU, WST-1, and PI/flow cytometry assays; no growth inhibition of S. cerevisiae at 1000 µM; no in vivo toxicity at 6.4 mg/kg/day for 120 days |
| Comparator Or Baseline | Epalrestat (clinically approved ARI): measurable cytotoxicity in the same cell lines under the same assay conditions |
| Quantified Difference | Qualitatively superior safety profile; epalrestat showed cytotoxicity where cemtirestat did not; predicted LD50 for cemtirestat = 1000 mg/kg (ProTox-II), hepatotoxicity probability score = 0.52 |
| Conditions | BV-2, VH10, INS-1E, HCT116, HIEEC cell lines; MTT, NRU, BrdU, WST-1, PI/flow viability assays; yeast spotting assay (S. cerevisiae); 120-day repeated oral toxicity in male Wistar rats |
Why This Matters
For researchers selecting an aldose reductase inhibitor for long-term in vivo studies or translational programs, cemtirestat's demonstrated low cytotoxicity across multiple orthogonal assays provides a wider experimental safety window than the clinical comparator epalrestat, reducing the risk of cytotoxicity-driven false positives in cell-based models.
- [1] Prnová MŠ, et al. General toxicity assessment of the novel aldose reductase inhibitor cemtirestat. Interdiscip Toxicol. 2019;12(3):120-128. doi:10.2478/intox-2019-0014 View Source
